molecular formula C10H7BrClN B6270485 3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile CAS No. 1158127-99-1

3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile

Cat. No.: B6270485
CAS No.: 1158127-99-1
M. Wt: 256.5
InChI Key:
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Description

3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile is an organic compound characterized by the presence of a bromo group, a methyl group, and a chloroprop-2-enenitrile moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile typically involves the reaction of 4-bromo-2-methylbenzaldehyde with a suitable chlorinating agent, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve multiple steps, including halogenation and nitrile formation, to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the prop-2-enenitrile moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen or functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Shares the bromo and methyl groups but lacks the chloroprop-2-enenitrile moiety.

    2-Bromo-4-methylphenyl isocyanate: Contains a bromo and methyl group with an isocyanate functional group instead of a nitrile.

Uniqueness

3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile is unique due to the combination of its bromo, methyl, and chloroprop-2-enenitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

CAS No.

1158127-99-1

Molecular Formula

C10H7BrClN

Molecular Weight

256.5

Purity

95

Origin of Product

United States

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